D-carnitine
Overview
Description
D-Carnitine is an amino acid derivative that plays a crucial role in energy metabolism. It is one of the two stereoisomers of carnitine, the other being L-Carnitine, which is the biologically active form. This compound, however, is not biologically active and can inhibit the activity of L-Carnitine . It is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process essential for energy production .
Mechanism of Action
Target of Action
D-Carnitine, a stereoisomer of L-Carnitine, is involved in various metabolic processes in most mammals, plants, and some bacteria . Its primary targets include the mitochondria where it plays a crucial role in the transport of long-chain fatty acids . It also targets the lysosomal α-glucosidase , acting as a pharmacological allosteric chaperone .
Mode of Action
This compound interacts with its targets to facilitate energy metabolism. It transports long-chain fatty acids from the cytosol into the mitochondria for oxidation, a process that results in free energy production . Additionally, this compound acts as a chaperone for human lysosomal α-glucosidase, stabilizing the enzyme without inhibiting its activity .
Biochemical Pathways
This compound is involved in the carnitine biosynthesis pathway , which is highly conserved among many eukaryotes and some prokaryotes . This pathway is essential for the endogenous production of L-Carnitine, a molecule crucial for energy metabolism . This compound also influences carbohydrate metabolism, with aberrations in carnitine regulation implicated in disorders such as diabetes, sepsis, cardiomyopathy, malnutrition, cirrhosis, endocrine disorders, and aging .
Pharmacokinetics
The homeostasis of carnitine, including this compound, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The concentrations of this compound and its esters are maintained within relatively narrow limits for normal biological functioning in their pivotal roles in fatty acid oxidation and maintenance of free CoA availability .
Result of Action
The action of this compound results in several molecular and cellular effects. It aids in the removal of excess acyl groups from the body and modulates intracellular coenzyme A (CoA) homeostasis . It also plays a role in the prevention and treatment of carnitine deficiency in patients with end-stage renal disease . Furthermore, this compound can improve nerve conduction, neuropathic pain, and immune function in diabetes patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. Moreover, the bioavailability of this compound varies due to dietary composition .
Biochemical Analysis
Biochemical Properties
D-Carnitine interacts with various enzymes and proteins in biochemical reactions. It is a key player in the carnitine shuttle, a system that transports long-chain fatty acids from the cytosol into the mitochondria for beta-oxidation . This compound interacts with carnitine palmitoyltransferase type II (CPT II), an enzyme that is essential for this process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of fatty acid metabolism, this compound is essential for the efficient production of ATP, the primary energy currency of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to long-chain fatty acyl-CoA esters, forming long-chain acylcarnitines, which can be transported across the mitochondrial membrane. This is a critical step in the beta-oxidation of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that this compound’s role in fatty acid oxidation becomes increasingly important during periods of fasting, when the reliance on fatty acids for energy production is heightened .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, low doses of this compound can support normal energy metabolism, while high doses can lead to an overproduction of acylcarnitines, some of which can have toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid oxidation and the carnitine shuttle. It interacts with enzymes such as CPT II and may influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via specific transporters. The organic cation transporter 2 (OCTN2) is responsible for the uptake of this compound into cells .
Subcellular Localization
This compound is primarily localized in the mitochondria, the site of fatty acid oxidation. Its activity and function can be influenced by various factors, including the availability of long-chain fatty acids and the activity of associated enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Carnitine can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the chemical optical resolution of racemic carnitine, which separates the D- and L- forms . Another method is the biotransformation of 4-butyrobetaine to enantiomerically pure this compound using specific enzymes.
Industrial Production Methods: Industrial production of this compound often involves large-scale bioprocesses. For instance, the biotransformation process developed by Lonza AG produces this compound with a high yield and enantiomeric excess. This method is economically favorable and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: D-Carnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: Substitution reactions can modify the functional groups attached to the carnitine molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions include acylcarnitines, which are esters of carnitine with fatty acids, and other carnitine derivatives .
Scientific Research Applications
D-Carnitine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in energy metabolism and its effects on cellular processes.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
L-Carnitine: The biologically active form of carnitine, essential for fatty acid metabolism.
Acetyl-L-Carnitine: A derivative of L-Carnitine with additional acetyl groups, used for its neuroprotective properties.
Propionyl-L-Carnitine: Another derivative of L-Carnitine, used for its cardiovascular benefits.
Comparison: D-Carnitine differs from these similar compounds in its lack of biological activity. While L-Carnitine and its derivatives are actively involved in various physiological processes, this compound can inhibit their activity and is not used therapeutically . This makes this compound unique in its role and applications compared to its counterparts.
Properties
IUPAC Name |
(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-14-0 | |
Record name | (+)-Carnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Carnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Carnitine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARNITINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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